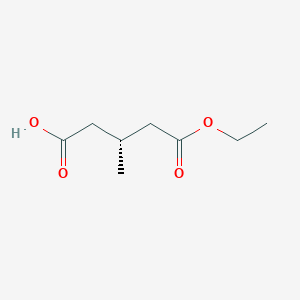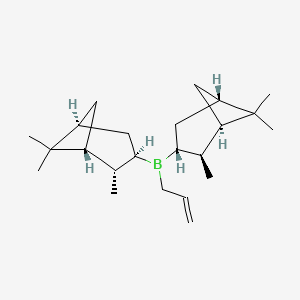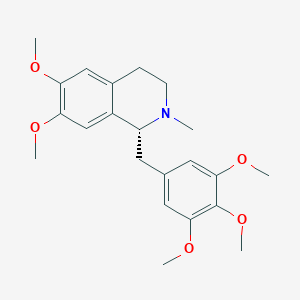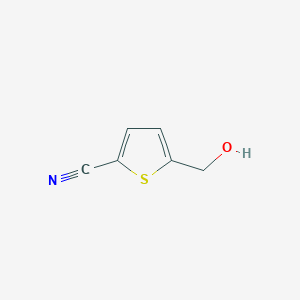
5-(Hydroxymethyl)thiophene-2-carbonitrile
Vue d'ensemble
Description
“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a chemical compound with the molecular formula C6H5NOS . It has a molecular weight of 139.18 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “5-(Hydroxymethyl)thiophene-2-carbonitrile” is 1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a liquid at room temperature . .
Applications De Recherche Scientifique
Photovoltaic Applications
5-(Hydroxymethyl)thiophene-2-carbonitrile has been explored in the field of photovoltaics. Gupta et al. (2015) designed small molecules containing thiophene units for use in solution-processable bulk-heterojunction solar cells. They observed that rigidified π-spacer thiophenes, like 5-(Hydroxymethyl)thiophene-2-carbonitrile, play a crucial role in enhancing intramolecular charge transfer and reducing the band gap, leading to improved power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).
Photophysical Properties
The photophysical properties of derivatives of 5-(Hydroxymethyl)thiophene-2-carbonitrile have been studied by Dappour et al. (2019). They examined molecules like MTTC and DMTTC in different solvents, finding that specific hydrogen bonding and non-specific dipolar interactions significantly influence their photophysical properties, which are crucial for applications in optoelectronics and molecular electronics (Dappour et al., 2019).
Electrochromic Properties
Abaci et al. (2016) explored the electrochromic properties of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives. Their research focused on synthesizing monomers and copolymers with electrochromic applications, such as in electronic display devices. The study revealed that these compounds, related to 5-(Hydroxymethyl)thiophene-2-carbonitrile, have potential as materials for electrochromic devices (ECDs) due to their stability and good optical contrast (Abaci et al., 2016).
Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using derivatives of 5-(Hydroxymethyl)thiophene-2-carbonitrile and tested their antimicrobial activity. Their findings indicate that some of these compounds exhibit significant antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Solid-State NMR and Molecular Structure Analysis
Smith et al. (2006) conducted a detailed analysis of molecular structure in polymorphic forms of compounds closely related to 5-(Hydroxymethyl)thiophene-2-carbonitrile, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, using solid-state NMR and electronic structure calculations. This research provides insights into the influence of molecular conformation on NMR spectra and has implications for understanding the structural properties of similar compounds (Smith et al., 2006).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
5-(hydroxymethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJYXNQPRQFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442328 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)thiophene-2-carbonitrile | |
CAS RN |
172349-09-6 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

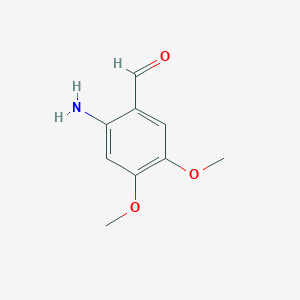



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
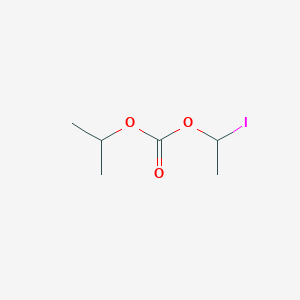
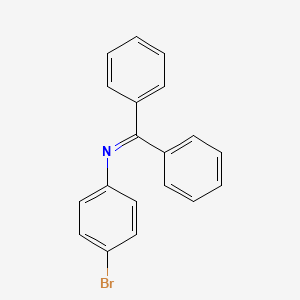
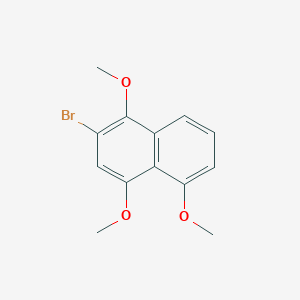

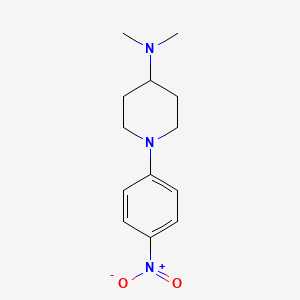
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
